Trapencaine

Description

Contemporary Significance in Preclinical Research Disciplines In contemporary preclinical research, trapencaine continues to be relevant, particularly in studies investigating local anesthesia and gastrointestinal disorders.cas.czresearchgate.netresearchgate.netresearchgate.netatlantiaclinicaltrials.comIts enantiomers have been studied to understand the role of chirality in its biological activities, with findings indicating differences in the antiulcer effect between the (+)-trans and (+)-cis enantiomers in rat models.researchgate.netresearchgate.netashpublications.orgbmj.comoup.commdpi.comoncotarget.comsnmjournals.orgFurthermore, this compound's potential as an antioxidant has been explored in the context of cardiovascular research and its interaction with free radicals.researchgate.netPreclinical studies aim to evaluate the efficacy and safety of potential treatments before human trials, and this compound has been a subject in such investigations to understand its effects on various biological systems and identify potential therapeutic applications.atlantiaclinicaltrials.comangelinipharma.comacmedsci.ac.uknih.govcrownbio.com

Detailed research findings on this compound's effects on gastric parameters in rats are summarized in the table below:

| Effect | Administration Route | Observation | Source |

| Antiulcer Activity | Oral, Subcutaneous | Effective against experimentally induced gastric and duodenal lesions. cas.cz | cas.cz |

| Gastroprotective Activity | Oral, Subcutaneous | Prevented the development of acute haemorrhagic lesions induced by ethanol (B145695). cas.czresearchgate.net | cas.czresearchgate.net |

| Antisecretory Activity | Intraduodenal | Significantly suppressed both basal and stimulated gastric secretion. cas.czresearchgate.net | cas.czresearchgate.net |

| Gastric Wall Mucus Content | Oral | Increased gastric mucus content in nonstressed rats. researchgate.net | researchgate.net |

| Local Anesthetic Activity | N/A | Demonstrated in various techniques. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| Antiradical Activity | N/A | More pronounced than some other tested substances in a specific method. researchgate.net | researchgate.net |

| Antiulcer Effect (Enantiomers) | N/A | More pronounced with the (+)-trans enantiomer than the (+)-cis enantiomer in rat models. researchgate.netresearchgate.netashpublications.orgbmj.comoup.commdpi.comoncotarget.comsnmjournals.org | researchgate.netresearchgate.netashpublications.orgbmj.comoup.commdpi.comoncotarget.comsnmjournals.org |

This compound has also been identified in virtual screening studies exploring potential antiviral activity against targets like the SARS-CoV-2 main protease, indicating its consideration in contemporary drug discovery efforts. scienceopen.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

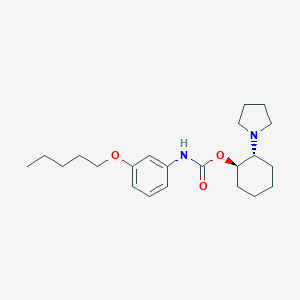

[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYGHQWGUABUST-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883140 | |

| Record name | Trapencaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104485-01-0 | |

| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapencaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapencaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAPENCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H10WF5D0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of Trapencaine

The chemical synthesis of carbamate (B1207046) esters like this compound generally involves the reaction between an alcohol and an isocyanate or a derivative of carbamic acid.

While detailed, step-by-step de novo synthetic routes for this compound starting from very simple precursors are not extensively described in the readily available literature, the general approach for synthesizing basic esters of alkoxy-substituted phenylcarbamic acids, a class to which this compound belongs, has been outlined researchgate.netbiomedscidirect.com. This typically involves the reaction of a suitably substituted phenylisocyanate with an amino alcohol researchgate.net.

For this compound, this would conceptually involve the reaction between (3-pentyloxyphenyl)isocyanate and 2-pyrrolidin-1-ylcyclohexanol. The synthesis of 2-alkoxyphenylisocyanates, relevant to the phenylcarbamate part of this compound, can be achieved by reacting 2-alkoxyanilines with phosgene (B1210022) researchgate.net. The 2-pyrrolidin-1-ylcyclohexanol component would require separate synthesis, likely involving the functionalization of a cyclohexanol (B46403) or cyclohexanone (B45756) precursor. The "trans" designation of this compound suggests that the synthetic route or subsequent purification steps must address the stereochemistry of the cyclohexyl ring substituents.

Specific detailed procedures for the de novo synthesis of the complete this compound molecule were not found within the scope of the provided information.

Information specifically detailing the optimization of synthetic pathways for this compound, such as studies focused on improving yield, purity, or efficiency of reaction steps, was not available in the provided search results. Optimization efforts for compounds of this class would typically explore variations in reagents, solvents, temperatures, reaction times, and purification methods.

Stereoselective Synthesis of this compound Enantiomers

The presence of two chiral centers on the cyclohexyl ring in this compound (at the carbon atoms bearing the pyrrolidine (B122466) group and the carbamate oxygen) leads to the existence of multiple stereoisomers, including trans and cis diastereomers, each with potential enantiomers. This compound is commonly studied as the trans-(±) racemate nih.govmdpi.com. However, studies have investigated the properties of specific enantiomers, such as the (+)-trans and (+)-cis forms, highlighting differences in their biological activities nih.govmdpi.comresearchgate.netresearchgate.net. This indicates that methods for obtaining these specific chiral forms exist.

To obtain enantiomerically pure forms of this compound or to analyze their composition in a mixture, stereoselective analytical and isolation techniques are necessary. Chiral chromatography is a widely used method for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases is a common technique for the enantioseparation of local anesthetics with chiral centers mdpi.comresearchgate.netnlk.cz. Capillary electrophoresis using various chiral selectors is another methodology employed for the chiral analysis of related compounds mdpi.comresearchgate.net. These techniques are applicable to the separation and analysis of this compound enantiomers, allowing for the isolation of specific chiral forms from racemic mixtures or the determination of enantiomeric excess.

The existence of studies comparing the biological effects of (+)-trans and (+)-cis this compound enantiomers nih.govmdpi.comresearchgate.netresearchgate.net implies that these specific chiral forms can be synthesized stereoselectively or obtained through the resolution of racemic mixtures. Stereoselective synthesis would involve using chiral starting materials, chiral reagents, or chiral catalysts to control the stereochemical outcome of the reactions forming the chiral centers. Alternatively, a racemic mixture of the trans or cis diastereomers could be synthesized and then subjected to a chiral resolution process, such as preparative chiral chromatography or classical resolution using chiral resolving agents, to separate the individual enantiomers. Detailed synthetic procedures specifically describing the stereoselective synthesis of pure (+)-trans or (+)-cis this compound enantiomers were not found in the provided information.

Design and Synthesis of this compound Derivatives and Analogs

Research has extended to the synthesis and investigation of this compound derivatives and analogs to explore variations in their chemical and biological properties scispace.combiomedscidirect.com. This compound belongs to the class of basic esters of alkoxy-substituted phenylcarbamic acids, and modifications within this structural framework can lead to compounds with altered activity profiles researchgate.netbiomedscidirect.com.

Structure-Guided Design of Novel Analogs

Structure-guided design in the context of developing novel analogs of a compound like this compound involves utilizing knowledge of the parent compound's structure and, ideally, information regarding how structural modifications influence its properties. Although detailed structure-activity relationship (SAR) data specifically linking this compound's structural features to synthetic strategies for analog design were not found in the provided search results, the general principles of SAR are fundamental to this process in medicinal chemistry. SAR studies aim to understand how changes to specific parts of a molecule (e.g., the aromatic ring, the linker, or the basic amine) affect its physical, chemical, and biological characteristics. muni.czrsc.org

For this compound, potential areas for structural modification guided by design principles would include alterations to the 3-pentoxyphenyl moiety, the carbamate linker, or the (1R,2R)-2-pyrrolidin-1-ylcyclohexyl group. For instance, varying the alkoxy chain length on the phenyl ring, modifying the cyclohexyl ring or the attached pyrrolidine group, or changing the carbamate to an amide or ether linkage could lead to novel analogs with potentially altered properties. The fact that this compound exists as different stereoisomers (specifically, trans-(±)-2-(pyrrolidine-1-yl)cyclohexyl(3-pentyloxyphenyl)carbamate, where the trans-(+) enantiomer has shown differing effects compared to the cis-(+) enantiomer) highlights the importance of stereochemistry in analog design and synthesis. nih.govmdpi.com Structure-guided design efforts would consider these stereochemical aspects, potentially aiming for stereoselective syntheses or the preparation and evaluation of individual enantiomers. nih.govmdpi.comnih.govnih.gov

Comparative Synthetic Strategies for Analog Development

For a molecule like this compound, which contains a carbamate group, a cyclohexyl ring with defined stereochemistry, and an aromatic ether, potential synthetic approaches could involve forming the carbamate linkage through reactions between an activated carbonic acid derivative and the alcohol and amine components. The introduction and manipulation of the pentoxyphenyl ether and the construction or modification of the substituted cyclohexyl ring with the pyrrolidine group would also be key synthetic challenges.

Comparative strategies for analog development might investigate different methods for forming the carbamate bond, alternative routes to synthesize substituted cyclohexyl or phenyl moieties, or various techniques for introducing or modifying the pyrrolidine ring. Given the importance of stereochemistry in this compound and related compounds, comparative synthetic strategies would critically assess the ability of different routes to control the stereochemical outcome at the cyclohexyl ring. nih.govmdpi.com For example, different methods for synthesizing the (1R,2R)-2-pyrrolidin-1-ylcyclohexyl core or for coupling it to the carbamate could be compared in terms of their diastereoselectivity and enantioselectivity. researchgate.net While specific comparative data on this compound synthesis is not available in the provided results, the general approach in analog development involves such comparisons to identify the most effective and practical synthetic routes for each target analog.

Data related to the synthesis and properties of this compound is limited in the provided search results. However, some computed properties are available from databases.

| Property | Value | Source |

| Molecular Formula | C22H34N2O3 | PubChem nih.govuni.lu |

| Molecular Weight | 374.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 374.25694295 Da | PubChem nih.gov |

| XLogP3 (predicted) | 5.1 | PubChem nih.govuni.lu |

Table 1: Computed Properties of this compound

Molecular and Cellular Mechanisms of Action

Biophysical Interactions with Ion Channels

Trapencaine exerts its effects through biophysical interactions with ion channels, with a primary focus on voltage-gated sodium channels. These channels are integral membrane proteins that play a critical role in the generation and propagation of action potentials in excitable cells such as neurons and muscle fibers. nih.govwikipedia.org

Modulation of Sodium Channel Conformation and Function

Voltage-gated sodium channels exist in multiple conformational states, including closed, open, and inactivated. wikipedia.orgwikipedia.org These transitions between states are voltage-dependent. wikipedia.orgwikipedia.org Local anesthetics like this compound are understood to interact with these channels, influencing their conformational dynamics and subsequent function. While specific detailed research findings on this compound's direct modulation of sodium channel conformation are not extensively detailed in the provided search results, the general mechanism for local anesthetics involves binding to a site within the channel pore, often with higher affinity for the open or inactivated states. kenhub.com This binding stabilizes the channel in a non-conducting state, thereby preventing the influx of sodium ions. nih.gov The alpha subunit of the voltage-gated sodium channel, which forms the ion conduction pore, consists of four homologous domains, each containing six transmembrane segments. wikipedia.orgnih.gov The S4 segment within each domain acts as a voltage sensor, responding to changes in membrane potential and triggering conformational changes that lead to channel opening. wikipedia.orgrcsb.org The pore itself contains a selectivity filter that ensures the preferential passage of sodium ions. wikipedia.org

Mechanisms of Nerve Action Potential Conduction Inhibition

The inhibition of nerve action potential conduction by this compound is a direct consequence of its interaction with voltage-gated sodium channels. Action potentials are generated by a rapid influx of sodium ions through these channels, followed by efflux of potassium ions through voltage-gated potassium channels, leading to depolarization and repolarization of the neuronal membrane. nih.govaneskey.com By blocking sodium channels, this compound prevents the initial rapid influx of sodium ions required for depolarization. nih.gov This effectively raises the threshold for firing an action potential or completely inhibits its generation and propagation along the nerve fiber. ontosight.ainih.gov Studies on nerve preparations, such as the frog sciatic nerve, are commonly used to investigate the effects of local anesthetics on compound action potentials (CAPs), which represent the summed electrical activity of multiple nerve fibers. nih.govnih.gov A reduction in CAP amplitude is indicative of nerve conduction inhibition. nih.govnih.gov

Influence of Microenvironmental pH on Activity Profile

The activity of local anesthetics, including this compound, can be influenced by the microenvironmental pH. Local anesthetics are typically weak bases and exist in both charged (ionized) and uncharged (unionized) forms. The uncharged form is generally more lipophilic and can readily cross cell membranes to reach the intracellular binding site on the sodium channel. Once inside the cell, the molecule can become reprotonated (ionized) and bind to its receptor within the channel pore. ispub.com The provided search results indicate that, unlike most common local anesthetics, the effect of this compound increases in low pH conditions. cas.cz This property is considered advantageous for its activity in acidic environments, such as the stomach. cas.cz This suggests that a higher concentration of the active form of this compound may be available or its binding affinity to the sodium channel is enhanced in acidic conditions, contributing to its antiulcer properties.

Cellular Effects in Isolated Tissue Preparations

Studies using isolated tissue preparations have been instrumental in understanding the cellular effects of this compound. Research on isolated nerve preparations, such as the rat or frog sciatic nerve, allows for the direct measurement of nerve conduction parameters, such as compound action potential amplitude and duration, in the presence of this compound. nih.govnih.gov These studies provide quantitative data on the potency and efficacy of this compound in inhibiting nerve activity. For example, the local anesthetic potency of this compound has been compared to other local anesthetics like procaine (B135) and cocaine using techniques involving isolated rat sciatic nerve. nih.gov

Beyond nerve tissue, this compound has also been investigated for its effects on gastric tissue, consistent with its antiulcer properties. Studies have examined its impact on gastric acid secretion and the protection of the gastric wall mucus layer in stressed rats. cas.czncats.iosav.sk These investigations in isolated or in situ gastric preparations help elucidate the cellular mechanisms underlying its gastroprotective and antiulcer effects, potentially involving local anesthetic action on nerve fibers within the gastric wall or other cellular targets. cas.czncats.io

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies involving Trapencaine and its derivatives have aimed to identify the key structural features responsible for its observed pharmacological effects, such as local anesthetic and anti-ulcer activities. Comparing the potency of this compound with related compounds, including other local anesthetics like procaine (B135) and cocaine, has been a common approach. This compound itself has been found to be among the more potent local anesthetics in certain experimental models, exceeding the potency of procaine and cocaine by one to two orders of magnitude in techniques assessing compound action potential amplitude in rat sciatic nerve, duration of anesthesia in rabbit cornea, and guinea-pig skin. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between molecular descriptors (representing physicochemical properties or structural features) and biological activity. While specific QSAR models focused solely on this compound's local anesthetic or anti-ulcer activity were not prominently found in the search results, this compound has been included in datasets used for binary QSAR modeling in other contexts, such as the screening of compound libraries for antiviral therapeutic activity against SARS-CoV-2. tubitak.gov.trresearchgate.net In such studies, QSAR models are used to predict the potential activity of compounds based on their molecular characteristics. tubitak.gov.trresearchgate.netwikipedia.org

Correlation between Molecular Structures and Biological Activity

The correlation between the molecular structure of this compound and its biological activity is evident from studies comparing this compound with its derivatives. Differences in the chemical structure, even seemingly minor modifications, can lead to significant variations in pharmacological potency. For instance, studies comparing this compound to its derivatives have shown that this compound and certain related compounds exhibit considerably higher local anesthetic potency than other derivatives tested. nih.govscispace.com This highlights that specific structural arrangements within the this compound molecule are critical for its activity. The general SAR for local anesthetics, which this compound fits, involves a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amino group, all contributing to their mechanism of action, typically by blocking voltage-dependent sodium channels. nih.govmuni.czontosight.ai

Impact of Enantiomeric Configuration on Pharmacological Effects

The spatial arrangement of stereoisomers, or enantiomers, can significantly influence the pharmacodynamic properties of a drug. nih.govingentaconnect.com Studies on the enantiomers of this compound derivatives have demonstrated differences in their anti-ulcer effects. nih.govingentaconnect.com Specifically, in models of acute gastric damage induced by agents like indomethacin (B1671933) and ethanol (B145695), the (+)-trans enantiomer of a this compound derivative was found to be the most effective in providing gastroprotection, while the (-)-cis enantiomer was the least effective. nih.govingentaconnect.com This indicates that the specific stereochemistry at chiral centers within the this compound structure plays a role in its interaction with biological targets related to anti-ulcer activity.

Relationship between Lipophilicity and Potency

The lipophilicity of a compound, a measure of its ability to dissolve in lipids, is a key physicochemical property that often correlates with biological activity, particularly for drugs targeting biological membranes or requiring passage through lipid bilayers. For this compound and a series of its derivatives, a good positive correlation has been observed between local anesthetic potency and drug lipophilicity. nih.govscispace.com This suggests that the lipophilicity of these compounds influences their ability to interact with or permeate the nerve membranes where local anesthetic action occurs. The predicted XLogP3 for this compound is 5.1, indicating a relatively high lipophilicity. nih.gov

In Silico Methodologies for Activity Prediction

In silico methodologies, such as molecular docking and QSAR modeling, are computational tools used to predict the potential activity of compounds and understand their interactions with biological targets at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target. This compound has been included in molecular docking studies as part of virtual screening efforts. For example, in a study screening for potential antiviral compounds against the SARS-CoV-2 main protease (Mpro), this compound was subjected to molecular docking simulations using the Glide/SP algorithm. tubitak.gov.trresearchgate.net The docking score for this compound at the Mpro binding site was reported as -4.21. tubitak.gov.trresearchgate.net These simulations involve defining a grid box around crucial residues in the target's active site, such as His41, Cys145, and Glu166 in the case of SARS-CoV-2 Mpro, and allowing the ligand to explore different conformations and positions within this site to find the most energetically favorable binding pose. tubitak.gov.trresearchgate.net Such studies provide theoretical insights into how this compound might interact with specific biological macromolecules.

Table 1: Molecular Docking Score of this compound with SARS-CoV-2 Mpro

| Target | Docking Algorithm | Docking Score (kcal/mol) | Crucial Residues in Binding Site |

| SARS-CoV-2 Mpro | Glide/SP | -4.21 | His41, Cys145, Glu166 |

Data derived from Ref. tubitak.gov.trresearchgate.net.

Table 2: Anti-ulcer Effect of this compound Enantiomers

| Enantiomer | Anti-ulcer Effect (Relative Effectiveness) |

| (+)-trans | Most effective |

| (-)-cis | Least effective |

Data derived from Ref. nih.govingentaconnect.com. Note: This table refers to enantiomers of a this compound derivative tested in specific gastric damage models.

Due to the limitations of the search results, which did not provide specific information on molecular dynamics simulations for conformational analysis or virtual screening approaches for analog discovery specifically for the chemical compound this compound, it is not possible to generate the detailed content requested for sections 4.2.2 and 4.2.3 of the article.

The search results provided general information about these computational methods as applied to anesthetics and other drug targets, but no studies focused directly on this compound in these contexts were found.

This compound is listed in PubChem with CID 108138 nih.govuni.lu. Its hydrochloride salt is also listed, with CID 3060070 nih.gov.

Preclinical Pharmacological Investigations in in Vitro and in Vivo Models

Gastroprotective and Antiulcer Activity Studies

Investigations into the gastroprotective and antiulcer effects of trapencaine have utilized several in vivo models to assess its efficacy against chemically induced and stress-related lesions.

This compound has demonstrated significant inhibitory effects on acute gastric lesions induced by various agents in rats. In phenylbutazone-induced gastric lesions, both oral and subcutaneous administration of this compound significantly inhibited the formation of lesions. The reduction in gastric lesion length was observed to be dose-dependent. For instance, a 70% inhibition was achieved with an oral dose of 5 mg/kg. The antiulcer activity showed no significant difference between the oral and subcutaneous routes in this model, with reported ID50 values of 2.96 mg/kg p.o. and 3.94 mg/kg s.c. cas.cz.

In the cold-restraint stress-induced gastric lesion model, this compound administered orally or subcutaneously comparably affected gastric injury. The ID50 values were reported as 7.2 mg/kg orally and 3.78 mg/kg subcutaneously. A difference was noted at the lowest dose tested (3 mg/kg), where subcutaneous administration appeared more effective (47% inhibition) compared to oral administration (26% inhibition) cas.cz.

Studies using the ethanol-induced gastric damage model showed a distinct difference in efficacy based on the route of administration. In this model, the oral route was found to be the only effective way to administer this compound for inhibiting gastric lesions cas.cz.

Data illustrating the effect of this compound on gastric lesions induced by phenylbutazone, cold-restraint stress, and ethanol (B145695) are summarized below:

| Model | Route of Administration | Effect on Lesions | ID50 (mg/kg) |

| Phenylbutazone-induced | Oral | Significant inhibition | 2.96 |

| Phenylbutazone-induced | Subcutaneous | Significant inhibition | 3.94 |

| Cold-restraint stress-induced | Oral | Comparable effect | 7.2 |

| Cold-restraint stress-induced | Subcutaneous | Comparable effect | 3.78 |

| Ethanol-induced | Oral | Effective inhibition | Not specified |

| Ethanol-induced | Subcutaneous | Not effective | Not applicable |

The effect of this compound on duodenal lesions induced by cysteamine (B1669678) in rats has also been investigated. Oral administration of this compound was found to be ineffective against cysteamine-induced duodenal injury. However, when administered subcutaneously, this compound significantly reduced the ulcer score in this model cas.cz.

The gastric antisecretory effects of this compound have been assessed in pylorus-ligated rats. Subcutaneously administered this compound effectively inhibited gastric acid secretion stimulated by histamine. A significant antisecretory effect was observed across all tested doses, resulting in a decrease in volume, acidity, and total acid output. The ID50 for total acid output was reported as 25.04 mg/kg s.c. Intraduodenal administration of this compound showed an even more pronounced antisecretory activity, with an ID50 of 18.09 mg/kg i.d. In contrast, oral administration of this compound was not significantly effective in reducing gastric acid secretion, except at the highest dose used cas.cz.

Data on the antisecretory effects of this compound are presented below:

| Route of Administration | Effect on Histamine-Stimulated Gastric Acid Secretion | ID50 for Total Acid Output (mg/kg) |

| Oral | Not significantly effective (except at highest dose) | Not specified |

| Subcutaneous | Effective inhibition | 25.04 |

| Intraduodenal | More pronounced inhibition | 18.09 |

Studies have explored the potential pharmacodynamic differences between the enantiomers of this compound, specifically focusing on their effects on acute gastric damage. The enantiomers of (+/-)-trans- and cis-2-(pyrrolidin-1-yl)cyclohexylester of 3-(n)-pentyloxy carbanilic acid (this compound) were synthesized and tested in rat models of acute gastric damage induced by indomethacin (B1671933) and/or ethanol nih.gov.

A difference was observed in their antiulcer effects. In models used, the (+)-trans-enantiomer was found to be the most effective, while the (-)-cis-enantiomer was the least effective nih.gov. Specifically, in ethanol-induced injury, the greatest protective effect was seen after pretreatment with the (+)-trans-enantiomer. In the indomethacin model of gastric injury, the activities of the cis isomers were of only minor significance mdpi.com. The best protective effect (around 80%) in the indomethacin model was achieved after pretreatment with the (+)-trans isomer, while the (-)-trans-enantiomer was the least effective mdpi.com.

Local Anesthetic Efficacy Studies in Preclinical Models

This compound is known to exhibit local anesthetic efficacy, which has been investigated in preclinical models. nih.gov

The local anesthetic potency of this compound (referred to as pentacaine) has been compared to other local anesthetics and its derivatives using in vitro techniques, including the analysis of compound action potential amplitude in isolated rat sciatic nerve nih.gov. This method assesses the ability of a substance to block nerve conduction. This compound was found to be among the most powerful anesthetics tested in this study, with its potency exceeding that of procaine (B135) and cocaine by one to two orders of magnitude nih.gov. The potency was expressed as the drug concentration required to evoke a 50% reduction in action potential amplitude in the isolated nerve nih.gov. Plotting local anesthetic potency against drug lipophilicity revealed a positive correlation between these two parameters for the tested compounds nih.gov.

In Vivo Evaluation of Anesthesia Duration in Animal Models (e.g., rabbit cornea, guinea-pig skin)

In vivo studies have been conducted to evaluate the duration of anesthesia induced by this compound in animal models, specifically focusing on the rabbit cornea and guinea-pig skin nih.gov. These models are relevant for assessing topical and intradermal anesthetic effects, respectively nih.gov. The duration of full anesthesia in these models is a key parameter used to determine the potency of the tested compounds nih.gov.

In one study, the duration of full anesthesia was evaluated in rabbit cornea and guinea-pig skin nih.gov. The potency was defined as the drug concentration required to induce anesthesia lasting for 20 minutes in these models nih.gov. This compound was found to be among the most powerful anesthetics tested, exhibiting potency that exceeded that of reference compounds like procaine and cocaine by 1-2 orders of magnitude nih.gov.

Comparative Preclinical Pharmacological Profiling of this compound and Reference Compounds

Comparative preclinical pharmacological profiling involves assessing the activity of this compound against established anesthetic agents to understand its relative effectiveness nih.gov. This includes analyzing its potency and comparing the efficacy of its structural analogs in preclinical models nih.gov.

Comparative Potency Analysis against Established Anesthetics

The local anesthetic potency of this compound has been compared to that of established anesthetics such as procaine and cocaine using various techniques, including in vitro analysis of rat sciatic nerve and in vivo evaluation in rabbit cornea and guinea-pig skin nih.gov. This compound demonstrated significantly higher potency than both procaine and cocaine across the tested models nih.gov. While there were differences in the effective concentration ranges across the techniques, the order of drug potencies showed good agreement nih.gov.

The potency of local anesthetics can be influenced by their lipophilicity eyewiki.org. A positive correlation has been observed between local anesthetic potency and drug lipophilicity for the tested compounds, including this compound and its derivatives nih.gov.

Evaluation of Analog Efficacy in Preclinical Models

Studies have also evaluated the efficacy of this compound analogs in preclinical models nih.gov. These investigations help to understand how structural modifications affect the anesthetic properties of the compound nih.gov. In one study, derivatives labeled P1, P2, and P3 were found to be considerably less effective than this compound, with their potency being comparable to that of the reference drugs, procaine and cocaine nih.gov. Conversely, other compounds, K1905 and K2002, were identified as powerful anesthetics with potency similar to or exceeding that of this compound nih.gov.

The comparative potencies observed in the study are summarized in the table below, illustrating the relative effectiveness of this compound and some of its analogs compared to procaine and cocaine nih.gov.

| Compound | Relative Potency (vs. Procaine/Cocaine) |

| This compound | 1-2 orders higher |

| K1905 | 1-2 orders higher |

| K2002 | 1-2 orders higher |

| P1 | Comparable |

| P2 | Comparable |

| P3 | Comparable |

| Procaine | Reference |

| Cocaine | Reference |

Note: Based on data from in vitro rat sciatic nerve, in vivo rabbit cornea, and in vivo guinea-pig skin models nih.gov. Potency expressed as drug concentration for 50% action potential reduction or 20 minutes of anesthesia nih.gov.

Analytical and Bioanalytical Methodologies for Trapencaine Research

Chromatographic Techniques for Quantification and Characterization

Chromatography plays a pivotal role in the separation and quantification of Trapencaine and its related substances. The complexity of biological matrices requires highly selective and sensitive methods to accurately measure drug concentrations and characterize metabolic profiles.

Development of Methods for this compound and its Metabolites

A quantitative and selective method for the determination of this compound (Pentacaine) in biological samples has been developed using gas chromatography/mass spectrometry (GC/MS). This method is applicable to various biological matrices, including plasma, whole blood, urine, and in vitro preparations like hepatic microsomes. To prepare the samples for analysis, a crucial step involves ion pair extraction from an acidic medium (1 M HCl) into an organic solvent (1,2-dichloroethane). To prevent thermal decomposition of this compound within the gas chromatograph, a derivatization step is necessary. This is achieved through an on-column methylation technique using trimethylanilinium hydroxide. The analysis is performed using selected ion monitoring (SIM), which enhances the sensitivity and selectivity of the method. To minimize interference from endogenous lipophilic components in the biological samples, a pre-extraction wash with n-hexane is incorporated, a step that has been shown not to compromise the recovery of the drug. This GC/MS method demonstrates linearity over a concentration range of 5-100 ng/ml, with a coefficient of variation below 10% at the lower limit of quantification. nih.gov

In vitro studies using rat liver microsomes have shown that this compound is extensively metabolized. The primary metabolic pathways identified are aromatic ring hydroxylation, hydroxylation of the aliphatic side-chain, and hydrolysis of the carbamate (B1207046) bond. The characterization of these metabolites was achieved by GC/MS analysis of their methyl and/or trifluoroacetyl derivatives. The identities of the metabolites were confirmed through chemical synthesis and direct comparison of their chromatographic retention times and mass spectra. nih.gov

High-Resolution Separation for Enantiomeric Purity

As a chiral molecule, the stereoisomers of this compound may exhibit different pharmacological and toxicological properties. Therefore, the development of methods for the high-resolution separation of its enantiomers is critical. While specific high-performance liquid chromatography (HPLC) methods for the routine quantification of this compound enantiomers in biological fluids are not extensively detailed in available literature, the separation of enantiomers of structurally related phenylcarbamic acid derivatives has been achieved using HPLC. This suggests that similar chiral stationary phases (CSPs) could be applicable for the enantioselective analysis of this compound. The development of such methods is essential for pharmacokinetic and pharmacodynamic studies that aim to elucidate the distinct roles of each enantiomer.

Spectroscopic Methods for Structural Elucidation (e.g., IR, UV, Mass Spectrometry, NMR)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying its metabolites. Each method provides unique information about the molecule's architecture.

Mass spectrometry, particularly coupled with gas chromatography (GC/MS), has been instrumental in the study of this compound. It has been successfully used for the quantitative determination of the parent drug in biological samples and for the identification of its in vitro metabolites. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide crucial information for confirming the identity of the metabolites formed through pathways such as hydroxylation and hydrolysis. nih.gov

Ultraviolet (UV) absorption spectroscopy has been utilized to study the physicochemical properties of this compound hydrochloride (Pentacaine hydrochloride). The formation of micelles of this local anesthetic in methanol (B129727) solutions was investigated by measuring the UV absorbance of pyrene (B120774) in the surfactant solution. The absorbance versus surfactant concentration profiles for the major spectral peaks of pyrene were found to be sigmoidal, allowing for the determination of the critical micellar concentration (CMC) of this compound. nih.gov

Advanced In Vitro Testing Platforms

To assess the biological activity and potential toxicity of this compound at a cellular level, advanced in vitro testing platforms are employed. These systems offer a more controlled and often higher-throughput alternative to in vivo studies.

Cell-Based Assays for High-Throughput Screening

Information regarding the use of high-throughput screening (HTS) cell-based assays specifically for this compound is limited in the current scientific literature. However, pharmacotoxicological studies have investigated the in vitro effects of this compound on isolated cells. These studies have revealed a dose-dependent dual action: a strong stimulating effect at lower concentrations which transitions into a cytotoxic effect at higher concentrations. nih.gov This foundational knowledge of its cellular effects is a prerequisite for the design of more specific high-throughput screening assays. Such assays could be developed to screen for derivatives of this compound with improved therapeutic indices, for instance, by measuring cell viability, apoptosis, or specific cellular signaling pathways in a large number of parallel experiments.

Development and Application of Three-Dimensional Tissue Models

Currently, there is no specific information available in the scientific literature regarding the development and application of three-dimensional (3D) tissue models for the study of this compound. The use of 3D tissue models is a rapidly advancing area in toxicology and drug development, as these models can more accurately mimic the complex microenvironment of native tissues compared to traditional two-dimensional cell cultures. Future research on this compound could benefit from the use of 3D models, for example, engineered skin or neuronal tissues, to better predict its local anesthetic efficacy and potential local toxicity in a more physiologically relevant context.

Microphysiological Systems for Mimicking Biological Environments

Microphysiological systems (MPS), also referred to as "organs-on-a-chip," represent a significant advancement in in vitro modeling, offering a more physiologically relevant environment compared to traditional two-dimensional cell cultures. emulatebio.com These systems are engineered to recapitulate the complex architecture and function of human tissues and organs in a microscale format. emulatebio.com By incorporating human cells, MPS can circumvent the limitations of cross-species differences often encountered with animal models. nih.gov

While, to date, no specific studies have been published detailing the use of microphysiological systems for the investigation of this compound, the potential applications of this technology in its preclinical evaluation are substantial. MPS platforms could be instrumental in elucidating the mechanisms of action and potential toxicities of this compound in a human-relevant context. For instance, a liver MPS could be employed to study the metabolism of this compound and identify its metabolites, while a neuronal MPS could be used to investigate its local anesthetic effects on nerve conduction. mdpi.combioradiations.com Furthermore, connecting different MPS, such as a liver and a gut chip, could provide insights into the first-pass metabolism and oral bioavailability of this compound. nih.gov

The table below illustrates potential applications of various MPS in this compound research:

| Microphysiological System (MPS) | Potential Application in this compound Research | Key Parameters to Measure |

|---|---|---|

| Liver-on-a-chip | Metabolism and hepatotoxicity studies | Metabolite identification, clearance rates, liver enzyme levels |

| Neuron-on-a-chip | Efficacy and neurotoxicity of local anesthetic effects | Action potential inhibition, neuronal viability |

| Gut-on-a-chip | Absorption and gastrointestinal effects | Permeability, transporter interactions, effects on gut motility |

| Heart-on-a-chip | Cardiotoxicity assessment | Beating rate, contractility, electrical activity |

Statistical Analysis in Preclinical Research

Rigorous statistical analysis is fundamental to the design and interpretation of preclinical research studies, ensuring the validity and reliability of the findings.

Application of Regression Analysis and ANOVA

Regression analysis and Analysis of Variance (ANOVA) are powerful statistical tools frequently employed in preclinical pharmacology to analyze relationships between variables and compare group means.

Regression Analysis is utilized to model the relationship between a dependent variable and one or more independent variables. In the context of this compound research, for example, a regression model could be used to describe the dose-response relationship of its local anesthetic effect. A study on a novel long-acting local anesthetic combination demonstrated that the maximum concentration in plasma, muscle, and sciatic nerve, as well as the half-life, could be determined through pharmacokinetic analysis, which often employs regression modeling. nih.gov

Analysis of Variance (ANOVA) is used to compare the means of two or more groups. For instance, in a study evaluating a polyherbal anesthetic formulation, one-way ANOVA with a post-hoc test was used to determine the significance of the results of a tail-flick latency test in rats, comparing the effects of the test formulation, a standard, and a control. dovepress.com In the preclinical study of this compound, ANOVA could be used to compare the anesthetic efficacy of its different enantiomers or to compare its potency with other local anesthetics. nih.gov

The following table provides hypothetical examples of how regression and ANOVA could be applied in this compound preclinical studies:

| Statistical Method | Hypothetical Application in this compound Research | Variables |

|---|---|---|

| Linear Regression | Modeling the relationship between this compound concentration and the degree of nerve block. | Independent: this compound concentration Dependent: Amplitude of compound action potential |

| One-way ANOVA | Comparing the duration of anesthesia produced by this compound, Lidocaine, and a placebo. | Independent: Treatment group (this compound, Lidocaine, placebo) Dependent: Duration of anesthesia |

| Two-way ANOVA | Investigating the effects of this compound and an adjuvant on the onset of anesthesia. | Independent 1: Presence/absence of this compound Independent 2: Presence/absence of adjuvant Dependent: Time to onset of anesthesia |

Causal Analysis in Experimental Designs

Causal analysis in experimental designs aims to move beyond mere association and establish a cause-and-effect relationship between an intervention and an outcome. researchgate.net In pharmacology, this is crucial for determining whether a drug is truly responsible for an observed therapeutic effect or adverse event. wordpress.com

Randomized controlled trials (RCTs) are considered the gold standard for establishing causality, as the random assignment of subjects to treatment and control groups helps to minimize the influence of confounding variables. researchgate.net In preclinical studies of this compound, an RCT design could be used to compare the anesthetic effect of this compound to a placebo, where the random allocation of animals to each group would strengthen the causal inference that any observed difference in anesthetic effect is due to this compound itself.

Observational studies can also be used to infer causality, particularly when RCTs are not feasible. researchgate.net Techniques such as propensity score matching can be used to balance confounding variables between treatment and control groups in observational studies, thereby strengthening the causal claims. researchgate.net

The establishment of a temporal relationship, where the presumed cause precedes the effect, is a fundamental principle of causal inference. core.ac.uk In a preclinical study of this compound, demonstrating that the administration of the drug is consistently followed by the onset of local anesthesia would be a key piece of evidence for a causal relationship.

Future Research Directions and Translational Perspectives

Exploration of Novel Target Interactions

While Trapencaine is known to block sodium channels in nerve cells, contributing to its local anesthetic effect, the full spectrum of its molecular interactions, particularly those underlying its gastroprotective and antiulcerative activities, is an area for future exploration. Research into novel target interactions could involve high-throughput screening of protein libraries or unbiased approaches to identify off-target effects that might contribute to its observed therapeutic benefits. Given its reported antiulcer activity, investigating interactions with receptors or enzymes involved in gastric acid secretion, mucosal protection, or inflammation pathways could reveal new therapeutic avenues or provide a more complete picture of its existing uses.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques offer powerful tools for predicting this compound's behavior, interactions, and potential effects. nih.govmit.edu Future research can utilize approaches such as molecular dynamics simulations to study its binding to known or predicted targets at an atomic level. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of this compound analogs, guiding the design of new compounds with improved efficacy or specificity. Furthermore, network pharmacology approaches can integrate various biological data to predict how this compound might modulate complex biological pathways, offering insights into its multifaceted activities. researchgate.net Computational modeling can also aid in predicting pharmacokinetic and pharmacodynamic properties, optimizing future experimental designs and potentially reducing the need for extensive in vivo studies. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems affected by this compound. researchgate.netuv.esnih.gov Future research can employ multi-omics approaches to understand the complex molecular changes induced by this compound treatment, particularly in the context of its antiulcer effects. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound, researchers can gain deeper insights into the signaling pathways and biological processes involved. youtube.comnih.gov This integrated approach can help identify biomarkers of response or potential resistance, and uncover previously unappreciated mechanisms of action. researchgate.net Such studies can also help differentiate the effects of this compound enantiomers at a molecular level, building upon observations of their differential antiulcer effects. mdpi.comresearchgate.net

Development of Research Tools and Probes Based on this compound Structure

The unique structure of this compound can serve as a scaffold for developing novel research tools and chemical probes. opentargets.orgmskcc.org Future research could involve synthesizing this compound derivatives with specific modifications to probe the function of its targets or related pathways. mskcc.org Attaching fluorescent tags or other labels to this compound could create probes for visualizing its distribution in cells or tissues, or for identifying its binding partners. mskcc.org Structure-activity relationship studies, guided by computational modeling and experimental data, can inform the design of these probes to optimize their selectivity and utility. opentargets.orgmskcc.org These this compound-based tools can then be used to further dissect the biological roles of its targets and explore related physiological processes. eubopen.orgepicpeople.orgkcl.ac.uk

Q & A

Q. How can researchers balance academic independence with industry collaborations in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.